REACTION_CXSMILES
|
O.O.O.O.O.[Si:6]([O-:10])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+].[Na+].[Na+].CC=CCCl.NCCNCCNCCNCCN>O>[Si:6]([O-:10])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+:11].[Na+:11].[Na+:11] |f:0.1.2.3.4.5.6.7.8.9,13.14.15.16.17|
|
Name
|
sodium silicate pentahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC=CCCl
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are mixed
|
Type
|
ADDITION
|
Details
|
1.5 mols of dihalohydrin are slowly added
|
Type
|
CUSTOM
|
Details
|
the temperature below 70° C.
|
Type
|
CUSTOM
|
Details
|
for 10 to 60 minutes
|
Duration
|
35 (± 25) min
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |